(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Overview
Description
Cannabidibutol (CBDB) is a minor phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to cannabidiol (CBD) but has a butyl side chain instead of a pentyl side chain. This compound is gaining attention due to its potential therapeutic properties and its role as an impurity in cannabidiol products .
Mechanism of Action
Target of Action
Cannabidibutol, also known as Unii-ssj25E98QV or UNII-SSJ25E98QV, is a phytocannabinoid that is structurally similar to cannabidiol (CBD), a major non-psychoactive compound found in Cannabis sativa . Like CBD, Cannabidibutol is believed to interact with the endocannabinoid system within the body . This system includes two primary types of receptors: cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Mode of Action
It is known that cannabidibutol, like cbd, acts on cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of Cannabidibutol with these receptors can lead to various physiological changes .
Biochemical Pathways
Cannabidibutol, like other cannabinoids, is believed to affect several biochemical pathways. It has been suggested that Cannabidibutol could be neuroprotective, cardioprotective, and anti-inflammatory . The precise biochemical pathways affected by cannabidibutol and their downstream effects remain to be fully elucidated .
Pharmacokinetics
It is generally recognized that the adme properties of a drug-like molecule are crucial for its potential to become a therapeutic agent
Result of Action
It has been suggested that cannabidibutol, like cbd, could have a wide spectrum of effects at a molecular, cellular, and organ level, affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability, among others .
Action Environment
The action, efficacy, and stability of Cannabidibutol could be influenced by various environmental factors. For instance, the presence of other cannabinoids in the environment could potentially affect the action of Cannabidibutol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cannabidibutol typically involves the condensation of olivetol with a suitable butylating agent under acidic conditions. This reaction forms the core structure of cannabidibutol. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of cannabidibutol is not as widespread as other cannabinoids like cannabidiol. it can be produced using similar techniques, such as high-performance liquid chromatography (HPLC) for purification and isolation. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cannabidibutol undergoes various chemical reactions, including:
Oxidation: Cannabidibutol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cannabidibutol.
Substitution: Substitution reactions can introduce different functional groups into the cannabidibutol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cannabidibutol. These derivatives can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Cannabidibutol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cannabidibutol is similar to other cannabinoids, such as:
Cannabidiol (CBD): Both have similar structures but differ in the length of their side chains.
Cannabidivarin (CBDV): Similar to cannabidiol but with a propyl side chain.
Cannabigerol (CBG): A precursor to other cannabinoids, including cannabidiol and cannabidibutol.
Uniqueness
Cannabidibutol’s uniqueness lies in its butyl side chain, which differentiates it from other cannabinoids like cannabidiol and cannabidivarin. This structural difference can lead to variations in its pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-15-11-18(21)20(19(22)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-17,21-22H,2,5-9H2,1,3-4H3/t16-,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXESQKGXYDOL-DLBZAZTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345995 | |
Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-11-3 | |
Record name | Cannabidibutol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABIDIBUTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ25E98QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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